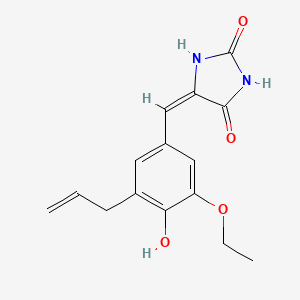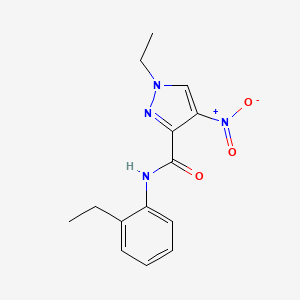
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide, also known as ENPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ENPC is a pyrazole derivative that has been synthesized through various methods.
作用機序
The exact mechanism of action of 1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. This compound has also been found to inhibit the activity of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to exhibit cytotoxic activity against cancer cells. This compound has been shown to inhibit the production of prostaglandins and nitric oxide, which are involved in inflammation and pain. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound has also been found to exhibit a wide range of pharmacological activities, making it useful for studying various biological processes. However, this compound also has some limitations. It has been found to exhibit cytotoxicity towards normal cells, which may limit its potential use as a therapeutic agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for the study of 1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide. One potential direction is to investigate its potential use as a pesticide and herbicide. Another direction is to further study its potential use in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of this compound can be optimized to improve its yield and purity.
合成法
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide can be synthesized through various methods, including the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with nitric acid. Another method involves the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate and acetic anhydride, followed by the reaction of the resulting product with nitric acid. The synthesis of this compound has also been achieved through the reaction of 2-ethylphenylhydrazine with 3-nitrobenzoyl chloride in the presence of triethylamine.
科学的研究の応用
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been studied for its potential use as a pesticide and herbicide. In addition, this compound has been investigated for its potential use in the treatment of cancer, as it has been found to exhibit cytotoxic activity against cancer cells.
特性
IUPAC Name |
1-ethyl-N-(2-ethylphenyl)-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-10-7-5-6-8-11(10)15-14(19)13-12(18(20)21)9-17(4-2)16-13/h5-9H,3-4H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZBBEGSRLXSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C=C2[N+](=O)[O-])CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

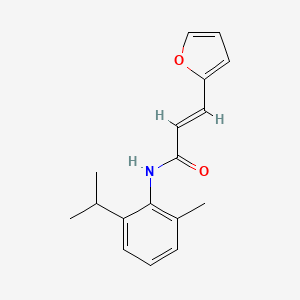

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)


![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)

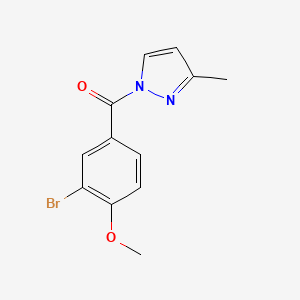
![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
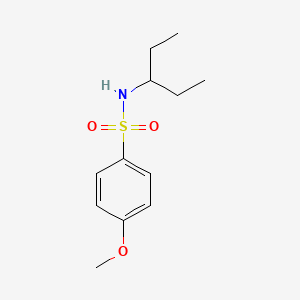
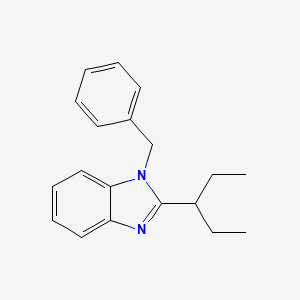
![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)
